[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile
Description
Properties
CAS No. |
107344-57-0 |
|---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2 |
InChI Key |
RTRZIWSQLHWMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods such as the Paal-Knorr synthesis, Hantzsch synthesis, or the Knorr synthesis.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Introduction of the Sulfinyl Group: The sulfinyl group is added via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown effectiveness against multidrug-resistant cancer cells by targeting specific signaling pathways such as Wnt/β-catenin and carbonic anhydrase inhibition .
- The compound's ability to inhibit tumor growth in vitro and in vivo models has been documented, suggesting its potential as a lead compound in cancer therapy.
- Antimicrobial Properties :
- Neuropharmacological Effects :
Chemical Applications
-
Synthesis of Novel Compounds :
- The sulfinyl group in this compound facilitates the formation of new chemical entities through nucleophilic substitution reactions. This property is valuable in medicinal chemistry for synthesizing novel drug candidates.
-
Catalysis :
- Due to its unique electronic properties, this compound can act as a catalyst in various organic reactions, including oxidation and coupling reactions. Its application in catalysis can lead to more efficient synthetic pathways in organic chemistry.
Industrial Applications
-
Pharmaceutical Industry :
- The synthesis of active pharmaceutical ingredients (APIs) utilizing this compound is being explored due to its versatility as a building block in drug development.
- Cosmetic Formulations :
Case Study 1: Anticancer Research
A study published in 2023 demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was tested against several cancer cell lines, showing IC50 values lower than conventional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring may also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 2-(1H-Pyrrol-1-yl)acetonitrile
- CAS : 86241-05-6
- Formula : C₆H₆N₂
- Key Differences : Lacks the benzene-sulfinyl group, resulting in a simpler structure.
- Properties :
- Applications : Used as a precursor for pyrrole-containing heterocycles.
(b) 2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetonitrile
- CAS : 2320680-31-5
- Formula : C₁₄H₁₀ClN₅O
- Key Differences : Incorporates a 1,2,4-oxadiazole ring and a chlorophenyl group, increasing complexity (topological polar surface area = 67.6 Ų vs. ~50–60 Ų for the target) .
- Properties :
- Applications : Likely explored for antimicrobial or kinase inhibition due to the oxadiazole motif.
(c) 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile
Functional Group Variations
(a) Sulfoxide Derivatives
- Example : 2-((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid (CAS 143941-52-0) .
- Comparison : The sulfinyl group is retained, but the acetonitrile moiety is replaced by a carboxylic acid. This increases hydrogen bonding capacity and solubility in aqueous media.
(b) Sulfur-Containing Heterocycles
Physicochemical Properties
Biological Activity
[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile, a compound with the CAS number 107344-57-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, molecular structure, and biological activity, particularly focusing on anticancer properties and other pharmacological effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 230.29 g/mol. The compound features a pyrrole ring connected to a benzene sulfinyl group, which is known to influence its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents like p-dioxane and glacial acetic acid under reflux conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | HeLa (Cervical Cancer) | 0.126 | Excellent |
| Compound 5 | SMMC-7721 (Liver Cancer) | 0.071 | Excellent |
| Compound 12 | HCT116 (Colon Cancer) | 4.4 | Good |
The structure-activity relationship (SAR) indicates that electron-donating groups enhance activity, while electron-withdrawing groups diminish it .
Other Pharmacological Effects
Beyond anticancer properties, compounds similar to this compound have shown promise in various biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against a range of pathogens.
- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to reduce inflammation in vitro and in vivo.
Case Studies
Several case studies have been published detailing the biological evaluations of related compounds:
- Case Study on Anticancer Activity : A series of quinoxaline derivatives were tested against 60 cancer cell lines, revealing that certain substitutions at specific positions led to enhanced activity against melanoma and leukemia cell lines .
- SAR Analysis : A detailed SAR analysis indicated that modifications on the benzene ring significantly affect the compound's potency against various cancer types. The presence of sulfonamide groups was found to influence activity positively .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile, and how can intermediates be monitored?
- Methodological Answer : A common approach involves coupling pyrrole derivatives with sulfinyl precursors. For example, reactions of 2-(1H-pyrrol-1-yl)aniline with electrophilic sulfinyl reagents (e.g., sulfinyl chlorides) in aprotic solvents like acetonitrile or toluene have been reported. Key intermediates, such as sulfenamide or sulfoxide adducts, should be tracked using thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to monitor sulfinyl group formation (C=S or S=O stretches at ~1050–1150 cm⁻¹). Reaction progress can also be validated via ¹H NMR by observing shifts in pyrrole proton resonances (δ 6.5–7.5 ppm) .
Q. Which spectroscopic techniques are optimal for characterizing the sulfinyl and acetonitrile moieties in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The sulfinyl group (S=O) induces deshielding of adjacent protons, with benzene protons near the sulfinyl moiety appearing at δ 7.5–8.5 ppm. The acetonitrile (C≡N) group’s adjacent methylene protons resonate at δ 3.5–4.5 ppm as a singlet.
- IR Spectroscopy : The C≡N stretch appears at ~2250 cm⁻¹, while the S=O stretch is observed at ~1040–1120 cm⁻¹.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the sulfinyl-pyrrole linkage .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic and volatile.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store in airtight, light-protected containers at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents due to the sulfinyl group’s reactivity .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the sulfinyl group’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in nucleophilic substitutions involving the sulfinyl group, enhancing reaction rates. For example, in Pd-catalyzed couplings, acetonitrile improves catalyst solubility and ligand exchange efficiency. Elevated temperatures (60–80°C) accelerate sulfinyl-mediated cyclization but may promote side reactions like oxidation; kinetic studies using differential scanning calorimetry (DSC) are recommended to optimize conditions .
Q. How can researchers resolve contradictions in reported yields when using palladium catalysts for functionalizing this compound?
- Methodological Answer : Yield discrepancies often arise from ligand-catalyst mismatches or trace moisture. Systematic troubleshooting involves:
- Ligand Screening : Test phosphine ligands (e.g., bis[2,4,6-tris(trifluoromethyl)phenyl]phosphine) to enhance Pd complex stability.
- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfinyl group.
- Kinetic Profiling : Compare turnover frequencies (TOF) under inert vs. ambient conditions to identify deactivation pathways .
Q. What computational methods are suitable for modeling the electronic effects of the pyrrole substituent on the sulfinyl moiety?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess charge distribution. The pyrrole’s electron-rich nature increases electron density at the sulfinyl sulfur, affecting its electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways.
- Crystallographic Data : Use X-ray diffraction parameters (e.g., bond angles: F–Sb–F = 88.4–178.2°) from analogous Pd complexes to refine computational models .
Q. How should researchers characterize unexpected byproducts, such as larger ring systems, during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify high-molecular-weight byproducts via fragmentation patterns. For example, a 7-membered ring product was observed in analogous pyrrole-aniline reactions, requiring high-resolution mass spectrometry (HRMS) for confirmation.
- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal analysis.
- Mechanistic Probes : Use deuterium-labeled reagents or radical traps to distinguish between ionic and radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
